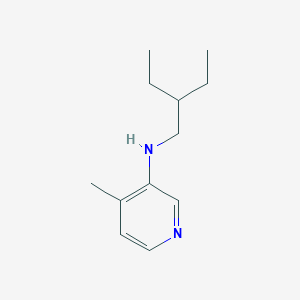

N-(2-ethylbutyl)-4-methylpyridin-3-amine

Description

N-(2-ethylbutyl)-4-methylpyridin-3-amine is a secondary amine featuring a pyridine ring substituted with a methyl group at the 4-position and a branched 2-ethylbutyl alkyl chain attached via the amine group at the 3-position. Notably, the 2-ethylbutyl substituent introduces steric bulk, which may influence solubility, reactivity, and intermolecular interactions compared to linear alkyl chains or aromatic substituents .

Properties

Molecular Formula |

C12H20N2 |

|---|---|

Molecular Weight |

192.30 g/mol |

IUPAC Name |

N-(2-ethylbutyl)-4-methylpyridin-3-amine |

InChI |

InChI=1S/C12H20N2/c1-4-11(5-2)8-14-12-9-13-7-6-10(12)3/h6-7,9,11,14H,4-5,8H2,1-3H3 |

InChI Key |

UOLCRWGRMPLQSW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CNC1=C(C=CN=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylbutyl)-4-methylpyridin-3-amine typically involves the alkylation of 4-methylpyridin-3-amine with 2-ethylbutyl halide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylbutyl)-4-methylpyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced amine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(2-ethylbutyl)-4-methylpyridin-3-amine has applications in scientific research, including use as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry. It is also studied for its potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development. Furthermore, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Chemical Reactions

this compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

- Reduction Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.

- Substitution The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Reagents and Conditions

- Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

- Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

- Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

- Oxidation: N-oxides of this compound.

- Reduction: Reduced amine derivatives.

- Substitution: Various substituted pyridine derivatives.

Case Studies

- iNOS Inhibition Studies examining the biodistribution of radiolabeled iNOS inhibitors have found that compounds structurally related to this compound showed significant uptake in inflamed tissues compared to controls, suggesting their potential use for imaging and therapeutic purposes in inflammatory diseases.

- Antibacterial Efficacy Comparative analysis of various pyridine derivatives revealed that those with specific substituents exhibited enhanced antibacterial activity. For example, one derivative showed an inhibition rate of 91.95% against E. coli, indicating that structural modifications can lead to significant improvements in antimicrobial efficacy .

Data Table

| Biological Activity | Compound | Activity Level |

|---|---|---|

| iNOS Inhibition | This compound | Significant reduction in expression in LPS-treated models |

| Antimicrobial | Similar pyridine derivatives | Up to 91.95% inhibition against E. coli |

| Antitumor | Related compounds | Cytotoxicity observed in cancer cell lines |

Mechanism of Action

The mechanism of action of N-(2-ethylbutyl)-4-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of N-(2-ethylbutyl)-4-methylpyridin-3-amine

| Compound Name | Substituent Differences | Molecular Formula | Molar Mass (g/mol) | Key Properties/Notes |

|---|---|---|---|---|

| n-(Cyclohexylmethyl)-4-methylpyridin-3-amine | Cyclohexylmethyl vs. 2-ethylbutyl | C₁₃H₂₀N₂ | Not reported | Discontinued commercial product |

| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | Pyrazole core vs. pyridine; cyclopropylamine substituent | C₁₃H₁₅N₅ | 241.29 | Synthesis yield: 17.9%; m.p. 104–107°C |

| 2-(Dimethylamino)-3-methylbutylamine | Pyridin-4-ylmethyl vs. 4-methylpyridin-3-amine; dimethylamino branch | C₁₃H₂₃N₃ | 221.34 | Secondary amine with tertiary branching |

Key Observations :

- Steric Effects : The 2-ethylbutyl group in the target compound provides intermediate steric bulk compared to the cyclohexylmethyl group in its analogue, which may reduce solubility in polar solvents but enhance lipophilicity .

- Synthetic Accessibility : Compounds like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine require multi-step syntheses involving copper(I) bromide and cesium carbonate, achieving moderate yields (17.9%) . By contrast, this compound’s synthesis (if analogous) might face challenges in alkyl chain coupling efficiency.

Physicochemical and Bioactive Properties

Table 2: Comparative Physicochemical Data

| Property | This compound (Inferred) | Octadecane, 3-ethyl-5-(2-ethylbutyl) | 2-(Dimethylamino)-3-methylbutylamine |

|---|---|---|---|

| Molecular Formula | Likely C₁₂H₂₀N₂ | C₂₄H₅₀ | C₁₃H₂₃N₃ |

| Molar Mass | ~192.30 (estimated) | 338.66 | 221.34 |

| Bioactivity | Not reported | Non-bioactive | Not reported |

Key Observations :

- Bioactivity: The non-bioactive nature of octadecane, 3-ethyl-5-(2-ethylbutyl) suggests that alkyl chain length and saturation may critically influence biological interactions, even within structurally related compounds .

Biological Activity

N-(2-ethylbutyl)-4-methylpyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with an ethylbutyl group and a methyl group at the 4 and 3 positions, respectively. This structural configuration is believed to influence its biological activity, particularly in terms of receptor interactions and metabolic stability.

1. Anti-inflammatory Activity

One of the prominent biological activities associated with this compound is its potential anti-inflammatory effects. Research indicates that similar pyridine derivatives can inhibit inducible nitric oxide synthase (iNOS), which plays a critical role in inflammatory processes. In vivo studies have shown that compounds with similar structures can significantly reduce iNOS expression in models of inflammation, such as those induced by lipopolysaccharide (LPS) treatment in mice .

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. For instance, derivatives of pyridine have shown high inhibition rates against Escherichia coli, suggesting that modifications to the pyridine structure can enhance antibacterial efficacy . The specific mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

3. Antitumor Effects

Recent studies have highlighted the potential antitumor activity of this compound. Compounds with similar frameworks have been reported to exhibit cytotoxic effects on cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms. The pharmacokinetic profiles of these compounds suggest favorable absorption and distribution characteristics, which are critical for effective antitumor activity .

Case Study 1: iNOS Inhibition

In a study examining the biodistribution of radiolabeled iNOS inhibitors, it was found that compounds structurally related to this compound showed significant uptake in inflamed tissues compared to controls. This suggests that such compounds could be utilized for imaging and therapeutic purposes in inflammatory diseases .

Case Study 2: Antibacterial Efficacy

A comparative analysis of various pyridine derivatives revealed that those with specific substituents exhibited enhanced antibacterial activity. For example, one derivative showed an inhibition rate of 91.95% against E. coli, indicating that structural modifications can lead to significant improvements in antimicrobial efficacy .

Data Tables

| Biological Activity | Compound | Activity Level |

|---|---|---|

| iNOS Inhibition | This compound | Significant reduction in expression in LPS-treated models |

| Antimicrobial | Similar pyridine derivatives | Up to 91.95% inhibition against E. coli |

| Antitumor | Related compounds | Cytotoxicity observed in cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.